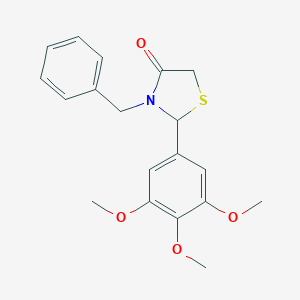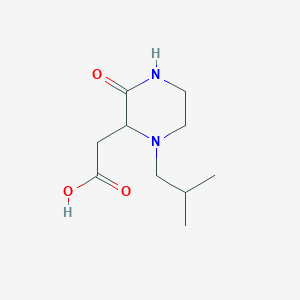
(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid” is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) . The SMILES representation is CC(C)CN1CCNC(=O)C1CC(=O)O . Physical And Chemical Properties Analysis
The boiling point of “this compound” is 433.7±30.0 °C at 760 mmHg . The flash point is 216.1±24.6 °C . Unfortunately, the density and melting point were not available in the search results.Applications De Recherche Scientifique
Cardioprotective Effects
A study on a molecule structurally related to (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, denoted as 1c, showed potential cardioprotective effects against cardiac remodeling in myocardial infarction. The compound demonstrated significant inhibition of angiotensin-converting enzyme and improved cardiac dysfunction markers in vivo, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri et al., 2020).
Microbial Production and Environmental Implications
Research on volatile fatty acids (VFAs), including isobutyric and isovaleric acid (structurally related to the compound ), highlighted their potential as replacements for petroleum-based VFAs. These acids are products of microbial fermentation and have applications in synthesizing commercially-important chemicals, showcasing renewability and sustainability. However, the pathways for isobutyric acid and isovaleric acids are not well understood, indicating a need for further research in this area (Bhatia & Yang, 2017).
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives, which include the structure of the compound , are significant in drug design due to their presence in a wide array of therapeutic agents. These derivatives have shown varied medicinal potential, such as antipsychotic, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, suggesting a broad scope for pharmaceutical applications and research (Rathi et al., 2016).
Environmental Fate and Effects
Research on oxo-process chemicals, including isobutyric acid, has indicated that these compounds are generally of low concern to aquatic life. They are readily biodegradable, and their inadvertent releases into the environment would be rapidly biodegraded in soil and water, posing a negligible threat to aquatic life. This provides insights into the environmental safety and impact of such compounds (Staples, 2001).
Nutritional and Metabolic Aspects in Ruminants
The compound is related to isoacids like isobutyric acid, which play a role in the ruminal and intermediary metabolism of ruminants. These acids are involved in the biosynthesis of amino acids and higher branched-chain volatile fatty acids, influencing microbial fermentation and possibly animal performances (Andries et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMLEMPUUKCWEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

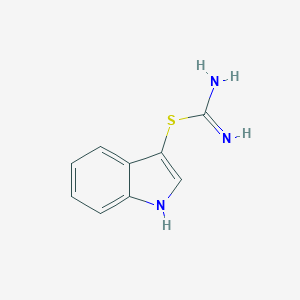

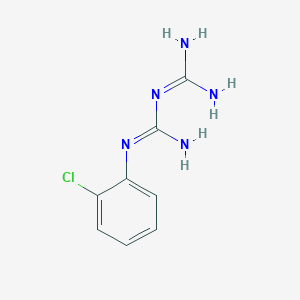
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)
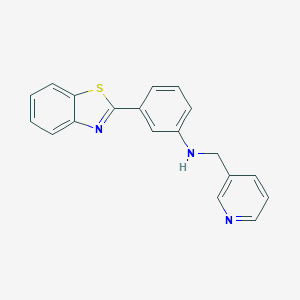
![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)
![3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B498969.png)
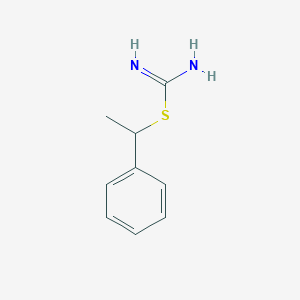
![4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B498972.png)

![2-[6-(Diethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B498977.png)
